Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate
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Overview
Description
Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines during reactions that might otherwise affect the amino group. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate typically involves the protection of an amino acid or amino ester with a Boc group. One common method is the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected compounds can be scaled up using continuous flow reactors. This method enhances efficiency and productivity by allowing the reaction to be conducted in a continuous manner, rather than in batches. Solid acid catalysts can be used to facilitate the deprotection of Boc groups, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using TFA results in the formation of the free amine .
Scientific Research Applications
Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules where selective protection of amino groups is required.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, such as with TFA. This selective deprotection allows for the stepwise synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc-protected amino group and are used in similar applications.
N-Cbz-protected amino acids: These compounds use a carbobenzoxy (Cbz) group for protection, which is stable under different conditions compared to Boc.
Uniqueness
Methyl (E)-4-(Boc-amino)-2-methyl-2-butenoate is unique due to its specific structure, which allows for selective reactions and deprotection steps. The presence of the Boc group provides stability under basic conditions and easy removal under acidic conditions, making it highly versatile in synthetic chemistry .
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-8(9(13)15-5)6-7-12-10(14)16-11(2,3)4/h6H,7H2,1-5H3,(H,12,14) |
InChI Key |
FDEWZSQSJAZOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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